molecular formula C12H10O3 B11896176 1-(Hydroxymethyl)naphthalene-2-carboxylic acid

1-(Hydroxymethyl)naphthalene-2-carboxylic acid

Cat. No.: B11896176
M. Wt: 202.21 g/mol
InChI Key: IYBGBZSFLIMGRK-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a hydroxymethyl group and a carboxylic acid group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)naphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with formaldehyde under acidic conditions to introduce the hydroxymethyl group . Another method involves the use of microwave-assisted synthesis, where 1-hydroxynaphthalene-2-carboxylic acid reacts with substituted anilines in the presence of phosphorus trichloride and chlorobenzene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 1,2-naphthalenedicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced to the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

    Oxidation: 1,2-Naphthalenedicarboxylic acid.

    Reduction: 1-(Hydroxymethyl)naphthalene-2-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

1-(Hydroxymethyl)naphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxymethyl and carboxylic acid groups play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

    1-Hydroxynaphthalene-2-carboxylic acid: Lacks the hydroxymethyl group but shares similar structural features.

    2-Hydroxynaphthalene-1-carboxylic acid: Isomeric compound with hydroxyl and carboxyl groups in different positions.

    1-Naphthoic acid: Contains only the carboxylic acid group without the hydroxymethyl group.

Uniqueness: 1-(Hydroxymethyl)naphthalene-2-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-(hydroxymethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O3/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6,13H,7H2,(H,14,15)

InChI Key

IYBGBZSFLIMGRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)C(=O)O

Origin of Product

United States

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